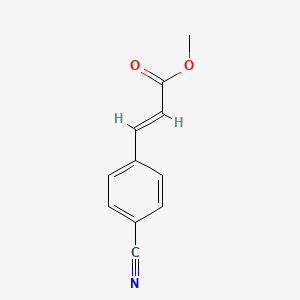

(E)-Methyl 3-(4-cyanophenyl)acrylate

Descripción

(E)-Methyl 3-(4-cyanophenyl)acrylate is a cinnamate (B1238496) derivative characterized by a methyl ester, an acrylate (B77674) group, and a cyano-substituted phenyl ring. Its chemical structure confers a unique combination of reactivity and functionality, making it a valuable building block in organic synthesis and a subject of investigation for various applications.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 67472-79-1 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Melting Point | 98-103 °C |

| Boiling Point (Predicted) | 339.9±25.0 °C |

| Density (Predicted) | 1.15±0.1 g/cm³ |

This data is compiled from various chemical suppliers and databases.

The synthesis of this compound is most commonly achieved through the Heck reaction, a palladium-catalyzed cross-coupling reaction. This method typically involves the reaction of 4-bromobenzonitrile (B114466) with methyl acrylate in the presence of a palladium catalyst and a base.

As a member of the acrylate family, this compound possesses the characteristic reactivity of α,β-unsaturated esters, making it susceptible to a variety of addition reactions. The acrylate moiety is a versatile functional group used in the synthesis of a wide array of polymers and organic molecules.

The presence of the nitrile (cyano) group on the phenyl ring significantly influences the electronic properties of the molecule. The cyano group is a strong electron-withdrawing group, which can enhance the biological activity of certain compounds. For instance, studies on other cinnamate derivatives have shown that the presence of an electron-withdrawing group on the phenyl ring can enhance antifungal activity. The nitrile group also serves as a versatile synthetic handle, capable of being converted into other functional groups such as amines, carboxylic acids, and amides.

Cinnamic acid and its derivatives, collectively known as cinnamates, have a long history in chemistry and pharmacology. Cinnamic acid itself is a naturally occurring aromatic carboxylic acid found in plants like cinnamon. mdpi.com For decades, researchers have been interested in these compounds due to their wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties. mdpi.com

The evolution of research in this area has progressed from the isolation and characterization of naturally occurring cinnamates to the synthesis of a vast library of derivatives with modified properties. This has been driven by the desire to understand structure-activity relationships and to develop new therapeutic agents and functional materials. The introduction of substituents on the phenyl ring, such as the cyano group in this compound, is a key strategy in this ongoing research to fine-tune the chemical and biological properties of the parent cinnamate scaffold.

The research surrounding this compound and related compounds primarily falls into two interconnected domains: medicinal chemistry and materials science.

In medicinal chemistry , the focus is on the design and synthesis of novel bioactive molecules. Cyano-substituted cinnamate derivatives have been investigated for a variety of therapeutic applications. For example, recent research has explored novel cyano-cinnamate derivatives as potential mitochondrial pyruvate (B1213749) carrier (MPC) inhibitors. nih.gov The general class of 2-cyanoacrylates has also been a focal point in the development of compounds with insecticidal, herbicidal, fungicidal, and antitumor activities. chemicalbook.com

In materials science , the unique electronic and structural features of compounds like this compound make them interesting candidates for the development of novel materials. The rigid, conjugated structure of the molecule, coupled with the polar nitrile group, can influence properties such as liquid crystallinity and nonlinear optical behavior. While specific research on this exact compound in materials science is not extensively documented in publicly available literature, the broader class of cinnamate derivatives is known for its applications in polymers and other functional materials.

The interconnection between these domains lies in the fundamental understanding of structure-property relationships. The same molecular features that confer biological activity can also be harnessed to create materials with specific physical or chemical properties. For instance, the ability of these molecules to interact with biological targets is governed by the same intermolecular forces that dictate their self-assembly into ordered materials.

While the broader classes of cinnamates and cyanoacrylates are well-studied, there are specific research gaps concerning this compound. Much of the available information positions it as a chemical intermediate or a building block for more complex molecules. There is a lack of extensive published research detailing its specific biological activities or its applications in materials science.

Future perspectives for the study of this compound are promising and could follow several avenues:

Systematic Biological Screening: A thorough investigation of the biological activity profile of this compound against a wide range of targets (e.g., enzymes, receptors, microbial strains) could uncover novel therapeutic potential.

Polymer Chemistry: Exploration of its use as a monomer in polymerization reactions could lead to the development of new polymers with unique thermal, optical, or mechanical properties. The presence of the cyano group could enhance properties like polarity and thermal stability.

Development of Novel Synthetic Methodologies: While the Heck reaction is a common synthetic route, the development of more sustainable or efficient synthetic methods for this compound and its derivatives would be beneficial.

Computational Studies: In silico studies could be employed to predict the biological activities and material properties of this compound, guiding future experimental work.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (E)-3-(4-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZMIJFSAZPYEZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67472-79-1 | |

| Record name | methyl (E)-3-(4-cyanophenyl)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Aspects for E Methyl 3 4 Cyanophenyl Acrylate

Conventional Chemical Synthesis Routes to (E)-Methyl 3-(4-cyanophenyl)acrylate

Conventional synthesis of this compound relies on well-established organic reactions that have been refined over decades. These methods, including palladium-catalyzed cross-couplings, the Morita-Baylis-Hillman reaction, and various olefination approaches, form the bedrock of its laboratory and potential industrial-scale production.

Palladium-Catalyzed Cross-Coupling Reactions for Acrylate (B77674) Derivatives

The Mizoroki-Heck reaction, a cornerstone of carbon-carbon bond formation, provides a direct and powerful route to this compound. researchgate.netresearchgate.net This palladium-catalyzed reaction couples an unsaturated halide with an alkene, making it ideally suited for this synthesis. researchgate.net The typical substrates for this transformation are a 4-halobenzonitrile (e.g., 4-iodobenzonitrile (B145841) or 4-bromobenzonitrile) and methyl acrylate. rsc.orgresearchgate.net

The reaction is conducted in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand like triphenylphosphine (B44618), and a base, commonly triethylamine (B128534) or potassium carbonate. researchgate.netnih.gov The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl halide bond. nih.govorganic-chemistry.org This is followed by the migratory insertion of methyl acrylate into the aryl-palladium bond and subsequent β-hydride elimination to yield the final substituted alkene product and regenerate the palladium(0) catalyst. nih.govorganic-chemistry.org A significant advantage of the Heck reaction is its high stereoselectivity, predominantly yielding the more stable (E)-isomer. nih.gov

Table 1: Typical Conditions for Heck Reaction Synthesis

| Parameter | Condition | Source(s) |

| Aryl Halide | 4-Iodobenzonitrile, 4-Bromobenzonitrile (B114466) | rsc.org |

| Alkene | Methyl acrylate | researchgate.net |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | researchgate.net |

| Ligand | Triphenylphosphine (PPh₃) | researchgate.net |

| Base | Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃) | researchgate.netnih.gov |

| Solvent | Acetonitrile (B52724), N,N-Dimethylformamide (DMF) | General Practice |

| Stereoselectivity | Predominantly (E)-isomer | nih.gov |

Morita-Baylis-Hillman Reaction Schemes in the Synthesis of Related Adducts

The Morita-Baylis-Hillman (MBH) reaction offers an alternative pathway by forming a C-C bond between the α-position of an activated alkene and an aldehyde. nih.govreddit.com In the context of synthesizing this compound, the starting materials are 4-cyanobenzaldehyde (B52832) and methyl acrylate. acs.org This reaction is typically catalyzed by a nucleophilic tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or a phosphine. nih.govreddit.com

The mechanism proceeds through a conjugate Michael addition of the catalyst to methyl acrylate, forming a zwitterionic enolate. nih.govresearchgate.net This enolate then undergoes an aldol (B89426) addition to the carbonyl group of 4-cyanobenzaldehyde. researchgate.net A final proton transfer and elimination of the catalyst yields the functionalized product. nih.gov The direct product of the MBH reaction is methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, known as the MBH adduct. acs.org To obtain the target compound, this compound, this adduct must undergo a subsequent dehydration step to eliminate water and form the alkene double bond. The main drawback of the MBH reaction is often its slow reaction rate. researchgate.net

Table 2: Key Steps in the Morita-Baylis-Hillman Reaction Mechanism

| Step | Description | Source(s) |

| 1. Michael Addition | The nucleophilic catalyst (e.g., DABCO) adds to methyl acrylate. | nih.govresearchgate.net |

| 2. Aldol Addition | The resulting zwitterionic intermediate attacks the aldehyde carbonyl. | researchgate.net |

| 3. Elimination | Proton transfer and elimination of the catalyst regenerates the catalyst and forms the MBH adduct. | nih.gov |

| 4. Dehydration | A separate step is required to convert the hydroxy adduct to the final acrylate product. | N/A |

Wittig Reaction and Olefination Approaches for this compound Precursors

Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental methods for converting aldehydes and ketones into alkenes. These reactions are highly effective for synthesizing this compound from 4-cyanobenzaldehyde.

The standard Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent), such as methyl (triphenylphosphoranylidene)acetate. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the desired alkene and a phosphine oxide byproduct.

A powerful variation is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate (B1237965) carbanion, typically generated by treating a phosphonate ester like triethyl phosphonoacetate with a base. The HWE reaction is particularly advantageous for synthesizing α,β-unsaturated esters because it strongly favors the formation of the thermodynamically more stable (E)-alkene, providing excellent stereoselectivity for the target compound. The dialkylphosphate byproduct of the HWE reaction is water-soluble, simplifying its removal from the reaction mixture compared to the triphenylphosphine oxide from the Wittig reaction.

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Source(s) |

| Reagent | Phosphorus Ylide (e.g., from PPh₃) | Phosphonate Carbanion (e.g., from (EtO)₂P(O)CH₂CO₂Me) | |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkylphosphate salt (water-soluble, easy to remove) | |

| Stereoselectivity | Variable; depends on ylide stability | High (E)-selectivity for stabilized carbanions | |

| Reactivity | Phosphonate carbanions are generally more nucleophilic | Less basic than corresponding Wittig reagents |

Advanced and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to improve efficiency, reduce waste, and utilize less hazardous conditions. Ultrasound assistance and electrochemical methods represent advanced strategies that can be applied to the synthesis of this compound.

Ultrasound-Assisted Synthesis Methodologies

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a valuable green chemistry tool. Ultrasound irradiation can significantly enhance reaction rates, improve yields, and reduce reaction times for the synthesis of cinnamic acid and its derivatives. The physical phenomenon responsible for these effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures.

This technique can be applied to various synthetic steps, such as the esterification of 3-(4-cyanophenyl)acrylic acid or in promoting the coupling reactions themselves. For instance, ultrasound has been successfully used to accelerate Perkin reactions and Claisen-Schmidt condensations, which are classic methods for forming the carbon backbone of cinnamate (B1238496) compounds. The benefits include operational simplicity, increased efficiency, and often the ability to conduct reactions under milder conditions than conventional heating.

Paired Electrolysis in Alkenyl Acid Functionalization

Electrosynthesis offers a green and powerful alternative to conventional reagent-based chemistry by using electricity to drive chemical transformations. researchgate.net A particularly efficient approach is paired electrolysis, where simultaneous, synthetically useful reactions occur at both the anode and the cathode in a single electrochemical cell. This maximizes efficiency and atom economy.

While a specific paired electrolysis route for this compound is not prominently documented, the principles can be applied. For example, one could design a system where the anodic oxidation of a suitable precursor is paired with a useful cathodic reduction. Anodic oxidation of carboxylates (the Kolbe and non-Kolbe reactions) can generate radicals or carbocations that can be used in C-C bond formation. researchgate.net It is conceivable to pair the anodic decarboxylative coupling of a malonic acid half-ester with a cathodic process. Recent studies have demonstrated electro-organic methods for synthesizing methyl cinnamate derivatives via an electrochemical Heck reaction, showcasing the potential of electrosynthesis in this area. nih.gov This approach avoids the need for chemical oxidants or reductants, relying instead on the "clean reagent"—the electron. researchgate.net

Mechanistic Elucidation of this compound Formation

The formation of this compound, primarily through transition metal-catalyzed reactions like the Heck-Mizoroki reaction, involves a series of intricate mechanistic steps. misuratau.edu.ly A thorough understanding of these pathways, including the catalytic cycles, intermediate species, and the influence of various reaction parameters, is crucial for optimizing the synthesis of this compound.

Investigation of Catalytic Cycles in Transition Metal-Mediated Syntheses

The most common method for synthesizing this compound is the palladium-catalyzed Heck reaction, which couples an aryl halide (or triflate) with an alkene. wikipedia.orgorganic-chemistry.org This transformation is a cornerstone of carbon-carbon bond formation and proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. wikipedia.orgmdpi.com

The catalytic cycle can be broken down into four principal steps:

Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide, such as 4-bromobenzonitrile or 4-iodobenzonitrile, to a coordinatively unsaturated 14-electron Pd(0) complex. This step involves the palladium center inserting itself into the carbon-halogen bond, resulting in the formation of a square planar 16-electron arylpalladium(II) complex. numberanalytics.com

Alkene Coordination and Insertion : The alkene, in this case, methyl acrylate, then coordinates to the arylpalladium(II) complex. This is followed by a migratory insertion of the alkene into the palladium-aryl bond. This step forms a new carbon-carbon bond and results in a σ-alkylpalladium(II) intermediate. numberanalytics.com

Syn β-Hydride Elimination : For the reaction to proceed to the desired product, the intermediate must have a hydrogen atom on the carbon beta to the palladium center. A syn β-hydride elimination then occurs, where the palladium and a β-hydrogen are removed from the same side of the molecule. This step forms the alkene's double bond and a hydridopalladium(II) complex. misuratau.edu.ly This process is responsible for the high stereoselectivity, typically yielding the E (trans) isomer. organic-chemistry.org

Reductive Elimination and Catalyst Regeneration : The final step involves the reductive elimination of HX (where X is the halide) from the hydridopalladium(II) complex in the presence of a base (e.g., triethylamine, potassium carbonate). wikipedia.org This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. numberanalytics.com

While the Pd(0)/Pd(II) cycle is the most widely accepted mechanism, alternative pathways, such as a Pd(II)/Pd(IV) cycle, have also been proposed, particularly for reactions catalyzed by certain palladacycle pre-catalysts. mdpi.com However, for the synthesis of cinnamate esters like this compound, the Pd(0)/Pd(II) pathway is considered the dominant mechanism.

Table 1: Key Steps in the Pd(0)/Pd(II) Catalytic Cycle for the Heck Reaction

| Step | Description | Palladium Oxidation State Change | Key Intermediate Formed |

|---|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the aryl-halide bond. | 0 to +2 | Arylpalladium(II) complex |

| Migratory Insertion | Insertion of the alkene into the Pd-C bond. | +2 (no change) | σ-Alkylpalladium(II) complex |

| β-Hydride Elimination | Elimination of a β-hydrogen to form the product alkene. | +2 (no change) | Hydridopalladium(II) complex |

Detailed Analysis of Stepwise Mechanisms and Intermediate Species

A deeper analysis of the Heck reaction reveals critical details about the intermediate species and the factors governing the reaction's outcome. The reaction is typically initiated by generating the active Pd(0) catalyst in situ from a more stable Pd(II) precursor, such as palladium(II) acetate [Pd(OAc)2], which is reduced by a phosphine ligand. wikipedia.orglibretexts.org

The key intermediate species in the catalytic cycle include:

Active Pd(0)L₂ Catalyst : This is a 14-electron species, often stabilized by ligands (L) like triphenylphosphine, that is highly reactive in the oxidative addition step.

Arylpalladium(II) Halide Complex (ArPdL₂X) : Formed after oxidative addition, this is a stable 16-electron square planar complex. libretexts.org

π-Alkene Complex : Before insertion, the alkene (methyl acrylate) coordinates to the palladium center, forming a π-complex. Ligand dissociation is often required to open a coordination site for the alkene. libretexts.org

σ-Alkylpalladium(II) Intermediate : This species is formed after the migratory insertion. The regioselectivity of this step is crucial; for electron-deficient alkenes like methyl acrylate, the aryl group typically adds to the β-carbon (the carbon not bearing the ester group) due to steric and electronic factors. libretexts.org

Hydridopalladium(II) Complex (HPdL₂X) : Formed after β-hydride elimination, this species holds the product before its release.

Two distinct mechanistic pathways, known as the neutral and cationic pathways, have been identified, largely dependent on the nature of the aryl electrophile and the ligands. libretexts.org

Neutral Pathway (Path A) : This is common for aryl halides (iodides, bromides). It involves a neutral arylpalladium(II) halide intermediate. Stereoselectivity in this pathway can be influenced by the choice of phosphine ligands. libretexts.org

Cationic Pathway (Path B) : This pathway is favored when using aryl triflates as substrates in combination with bidentate phosphine or nitrogen ligands. The triflate anion readily dissociates, forming a cationic palladium complex. This pathway can lead to high levels of asymmetric induction when chiral ligands are employed. libretexts.org

For the synthesis of this compound from 4-halobenzonitriles, the neutral pathway is the operative mechanism.

Solvent and Reagent Effects on Reaction Pathways

The efficiency, rate, and yield of the synthesis of this compound are highly dependent on the choice of solvents and reagents. numberanalytics.com

Solvent Effects: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can influence the stability of intermediates and transition states.

Polar Aprotic Solvents : Solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are commonly used because they effectively dissolve the palladium catalyst and polar reactants.

Non-Polar Solvents : Toluene and dioxane are also used, sometimes leading to different selectivities or catalyst stabilities.

Ionic Liquids : In more recent developments, ionic liquids have been used as solvents. They can act as catalyst stabilizers, sometimes allowing the reaction to proceed without the need for phosphine ligands and facilitating catalyst recycling. wikipedia.org

Aqueous Conditions : Some protocols have been developed for Heck reactions in water, often using specific water-soluble ligands or phase-transfer catalysts, which offers significant environmental benefits. organic-chemistry.org

Reagent Effects:

Palladium Source : Common precatalysts include palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂). numberanalytics.com These are typically reduced in situ to the active Pd(0) species. Nanoparticle palladium catalysts have also been developed, offering high activity and stability. researchgate.net

Ligands : Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.

Phosphines : Monodentate phosphines like triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are classic ligands for the Heck reaction. numberanalytics.com

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as highly effective ligands, often providing greater thermal stability and activity to the catalyst, allowing for lower catalyst loadings and the use of less reactive aryl chlorides. numberanalytics.com

Phosphine-Free Systems : Certain conditions, such as the use of ionic liquids or specific palladium precursors like Pd(L-proline)₂, can enable the reaction to proceed efficiently without external phosphine ligands. wikipedia.orgorganic-chemistry.org

Base : A base is essential for the final step of catalyst regeneration. The choice of base can significantly impact the reaction.

Amine Bases : Triethylamine (Et₃N) is a common organic base. wikipedia.org

Inorganic Bases : Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are frequently used inorganic bases. wikipedia.org The base's strength and solubility can affect reaction kinetics.

Aryl Halide : The reactivity of the aryl halide is dependent on the halogen, following the order: I > Br > OTf >> Cl. mdpi.com This trend is due to the bond dissociation energy of the carbon-halogen bond, which is broken during the oxidative addition step. The synthesis of this compound is therefore most readily achieved starting from 4-iodobenzonitrile or 4-bromobenzonitrile.

| Aryl Electrophile | 4-Iodobenzonitrile, 4-Bromobenzonitrile | Provides the aryl group for coupling. | Reactivity (I > Br > Cl) determines reaction conditions (temperature, catalyst loading). |

Spectroscopic and Structural Characterization of E Methyl 3 4 Cyanophenyl Acrylate

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to understanding the molecular structure of (E)-Methyl 3-(4-cyanophenyl)acrylate, with each technique offering unique insights into different aspects of its chemical architecture.

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide critical data that confirm the connectivity and, crucially, the E-stereochemistry of the alkene double bond.

In the ¹H NMR spectrum, the vinylic protons of the acrylate (B77674) moiety appear as two distinct doublets. The proton attached to the carbon adjacent to the carbonyl group typically resonates at a chemical shift (δ) of approximately 6.55 ppm, while the proton adjacent to the aromatic ring appears further downfield around 7.70 ppm. The key diagnostic feature is the coupling constant (J) between these two protons. A large coupling constant, typically in the range of 15-16 Hz, is definitive evidence for a trans (or E) configuration across the double bond. The protons on the 4-cyanophenyl ring present as a characteristic AA'BB' system, appearing as two doublets around 7.7-7.8 ppm. The singlet corresponding to the methyl ester protons (–OCH₃) is observed at approximately 3.84 ppm.

The ¹³C NMR spectrum further corroborates the structure, showing distinct signals for each unique carbon atom. Key resonances include the nitrile carbon (–C≡N) at approximately 118 ppm, the ester carbonyl carbon (C=O) around 166 ppm, and the carbons of the alkene double bond. The aromatic carbons and the methyl ester carbon also show characteristic signals, completing the structural picture.

Interactive Table: NMR Spectroscopic Data for this compound

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~7.75 (d) | Aromatic CH | ~166.2 | Ester C=O |

| ~7.70 (d, J ≈ 16 Hz) | Ar–CH =CH | ~142.0 | Ar–C H=CH |

| ~6.55 (d, J ≈ 16 Hz) | Ar–CH=CH | ~138.5 | Aromatic C (quaternary) |

| ~3.84 (s) | –OCH₃ | ~132.8 | Aromatic CH |

| ~128.5 | Aromatic CH | ||

| ~121.0 | Ar–CH=C H | ||

| ~118.2 | Nitrile C≡N | ||

| ~113.0 | Aromatic C (quaternary) | ||

| ~52.1 | –OCH₃ |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure. The most prominent and easily identifiable peak is the sharp, strong absorption from the nitrile (C≡N) stretching vibration, which appears around 2230 cm⁻¹. spectroscopyonline.com The presence of conjugation with the aromatic ring slightly lowers this frequency compared to saturated nitriles. spectroscopyonline.com Another strong, characteristic band is the ester carbonyl (C=O) stretch, observed at approximately 1720 cm⁻¹. The carbon-carbon double bond (C=C) of the acrylate backbone gives rise to a stretching vibration around 1640 cm⁻¹. Additionally, the spectrum shows bands corresponding to the C-O stretching of the ester group at ~1175 cm⁻¹ and various C-H stretching and bending vibrations from the aromatic ring and the vinyl group. nih.gov

Interactive Table: Key FT-IR Vibrational Frequencies

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2230 | Stretching (ν) | Nitrile (C≡N) |

| ~1720 | Stretching (ν) | Carbonyl (C=O) |

| ~1640 | Stretching (ν) | Alkene (C=C) |

| ~1600 | Stretching (ν) | Aromatic C=C |

| ~1175 | Stretching (ν) | Ester (C-O) |

| ~980 | Bending (δ) | trans-Alkene C-H |

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₁H₉NO₂, corresponding to a molecular weight of 187.19 g/mol . chemicalbook.com

In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is typically observed as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 188 or as a sodiated adduct [M+Na]⁺ at m/z 210. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition with great confidence. For example, the calculated exact mass for the [M+Na]⁺ ion is 210.0525, and an experimental finding that matches this value confirms the molecular formula C₁₁H₉NO₂Na. miamioh.edu Fragmentation analysis can reveal characteristic losses, such as the loss of a methoxy (B1213986) radical (·OCH₃) to give a fragment at m/z 156, or the loss of the entire methoxycarbonyl radical (·COOCH₃) resulting in a fragment at m/z 128.

Interactive Table: Mass Spectrometry Data

| Ion/Fragment | Formula | Calculated m/z | Description |

| [M]⁺ | C₁₁H₉NO₂ | 187.06 | Molecular Ion |

| [M+H]⁺ | C₁₁H₁₀NO₂ | 188.07 | Protonated Molecule |

| [M+Na]⁺ | C₁₁H₉NO₂Na | 210.05 | Sodiated Adduct |

| [M-OCH₃]⁺ | C₁₀H₆NO | 156.05 | Fragment after loss of methoxy radical |

| [M-COOCH₃]⁺ | C₉H₆N | 128.05 | Fragment after loss of methoxycarbonyl radical |

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. libretexts.org The structure of this compound features an extended system of conjugation, encompassing the 4-cyanophenyl ring, the alkene double bond, and the carbonyl group of the ester.

This extensive conjugation allows the molecule to absorb light in the ultraviolet region. The absorption spectrum is expected to show a strong absorbance peak (λmax) corresponding to a π → π* electronic transition. This λmax value is a characteristic feature of the compound's chromophore and is sensitive to the extent of conjugation. For conjugated systems like this, the λmax typically falls in the 250-350 nm range.

Crystallographic Investigations for Solid-State Structure Analysis

While spectroscopic methods define molecular structure, crystallographic techniques reveal how the molecules are arranged in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, from which absolute configuration, bond lengths, bond angles, and torsional angles can be calculated.

An X-ray crystallographic analysis of this compound would confirm the E-configuration of the double bond and the planarity of the acrylate system and the phenyl ring. Furthermore, it would reveal how the molecules pack in the crystal lattice. The packing is likely governed by intermolecular interactions such as C-H···O hydrogen bonds, involving the ester oxygen atoms, and C-H···N interactions with the nitrile group. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may play a significant role in stabilizing the crystal structure. nih.gov Analysis of related phenyl acrylate structures shows that such weak intermolecular forces are crucial in dictating the final three-dimensional architecture. nih.gov

Powder X-ray Diffraction in Polymorphism and Nanostructure Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. It is particularly crucial in the study of polymorphism, where a compound can exist in multiple crystal structures, each with distinct physical properties. Different polymorphs of a substance can exhibit significant variations in characteristics such as solubility, melting point, and stability, which are of paramount importance in materials science and pharmaceutical development. PXRD patterns serve as a unique fingerprint for each polymorphic form, allowing for their identification and quantification in a sample. Furthermore, analysis of the peak broadening in PXRD patterns can provide valuable information about the crystallite size and microstrain within the material, offering insights into its nanostructure.

However, a comprehensive search of scientific databases and chemical literature did not yield any specific studies that have applied PXRD to investigate the polymorphism or nanostructure of this compound. While the technique is widely used for analogous organic compounds, no published data, such as indexed diffraction patterns or detailed analyses of different crystalline forms for this specific acrylate derivative, could be located.

Integration of Spectroscopic and Crystallographic Data with Computational Approaches

The integration of experimental data from spectroscopic techniques (like infrared and Raman spectroscopy, and nuclear magnetic resonance) and crystallographic data (from single-crystal or powder X-ray diffraction) with computational chemistry methods provides a powerful approach for a deep understanding of a molecule's structure and properties. Computational methods, such as Density Functional Theory (DFT), can be used to predict molecular geometries, vibrational frequencies, and other spectroscopic parameters. By comparing these theoretical predictions with experimental results, a more robust and detailed assignment of the observed spectral features can be achieved, and the electronic structure of the molecule can be elucidated.

This integrated approach is instrumental in correlating the macroscopic properties of a material with its microscopic structure. For instance, understanding the intermolecular interactions observed in the crystal structure can help explain the material's bulk properties.

Regrettably, for this compound, there is a conspicuous lack of published research that presents such an integrated analysis. While spectroscopic and crystallographic studies on related acrylate derivatives exist, a dedicated study combining experimental data with computational modeling for this compound is not available in the public domain. Such a study would be invaluable for a complete structural and electronic characterization of this compound.

Computational Chemistry and Theoretical Studies of E Methyl 3 4 Cyanophenyl Acrylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and electronic properties with high accuracy.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the equilibrium geometry of (E)-Methyl 3-(4-cyanophenyl)acrylate by finding the minimum energy structure on the potential energy surface.

Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key structural parameters. For acrylate (B77674) derivatives, DFT accurately models the planarity of the conjugated system, which includes the phenyl ring, the acrylate double bond, and the carbonyl group. rsc.org The electronic properties derived from DFT, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, provide insights into the molecule's chemical stability and reactivity. rsc.org The molecular electrostatic potential (MEP) surface, another output of DFT calculations, helps identify electron-rich and electron-poor regions, indicating potential sites for electrophilic and nucleophilic attack. rsc.org

Table 1: Predicted Molecular Geometry Parameters for Acrylate Derivatives from DFT Calculations Note: This table presents typical data for similar structures as specific values for this compound are illustrative based on published data for related molecules.

| Parameter | Predicted Value Range | Description |

|---|---|---|

| C=C (acrylate) Bond Length | 1.34 - 1.36 Å | The length of the ethylenic double bond in the acrylate moiety. |

| C=O (carbonyl) Bond Length | 1.21 - 1.23 Å | The length of the carbonyl double bond in the ester group. |

| C≡N (nitrile) Bond Length | 1.15 - 1.17 Å | The length of the triple bond in the cyano group. |

| Ph-C=C Dihedral Angle | 0 - 15° | The twist angle between the phenyl ring and the acrylate plane, indicating the degree of planarity. |

Ab initio methods, which are based on first principles without empirical parameters, are particularly useful for studying reaction mechanisms and pathways. Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP) are employed to map out the energetic profiles of chemical reactions.

For molecules like this compound, these methods can be used to analyze reactions such as polymerization or hydrolysis. For instance, studies on the free radical propagation of methyl acrylate have used ab initio and DFT methods to calculate the activation energies and transition state geometries. nih.govresearchgate.net Such analyses reveal that the reaction proceeds through a transition state where the radical adds to the double bond of the acrylate. wayne.edu The calculations can explore the effects of chain length and solvent on the reaction kinetics, providing a detailed understanding of the polymerization process. nih.govresearchgate.net

Molecular Modeling and Simulation of this compound Systems

While quantum mechanics describes the molecule itself, molecular modeling and simulation techniques are used to explore its dynamic behavior and interactions with its environment.

This compound possesses rotational freedom around several single bonds, such as the bond connecting the phenyl ring to the acrylate group and the bonds within the ester moiety. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule.

This is often achieved by calculating the potential energy surface (PES) as a function of key dihedral angles. researchgate.net By systematically rotating these bonds and calculating the energy at each step, a map of the conformational landscape is generated. The minima on this PES correspond to stable conformers. For conjugated systems, the planar or near-planar conformer is typically the most stable due to the maximization of π-electron delocalization.

The way molecules pack in a solid state or aggregate in solution is governed by intermolecular forces. For this compound, these interactions include van der Waals forces, dipole-dipole interactions (due to the polar cyano and ester groups), and potential C–H···O or C–H···N hydrogen bonds. researchgate.net

Table 2: Typical Intermolecular Contacts and Their Contributions in Crystals of Related Aromatic Acrylates (from Hirshfeld Surface Analysis) Note: This table is illustrative, based on published data for structurally similar compounds.

| Contact Type | Contribution to Hirshfeld Surface | Description |

|---|---|---|

| H···H | 40 - 50% | Represents the most abundant, though weaker, van der Waals interactions. nih.gov |

| C···H / H···C | 15 - 25% | Indicates C-H···π interactions and general van der Waals contacts. nih.gov |

| O···H / H···O | 10 - 15% | Corresponds to weak C-H···O hydrogen bonds, often involving the carbonyl oxygen. nih.gov |

| N···H / H···N | 5 - 10% | Suggests weak C-H···N hydrogen bonds involving the nitrogen of the cyano group. nih.gov |

Computational Prediction of Spectroscopic Parameters and Crystal Packing

A key application of computational chemistry is the prediction of spectroscopic data, which serves as a bridge between theoretical models and experimental results. DFT calculations can provide reliable predictions of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. rsc.orgmdpi.com Comparing these predicted spectra with experimental ones helps to confirm the molecular structure and assign spectral features.

Furthermore, computational methods are employed to predict crystal packing. By analyzing intermolecular interaction energies, it is possible to generate plausible crystal structures. nih.gov Techniques like Hirshfeld surface analysis and energy framework calculations can visualize and quantify the energetic landscape of the crystal, showing the dominant forces responsible for the packing arrangement. nih.gov For instance, the analysis can reveal chains or layers formed through specific hydrogen bonds or stacking interactions, providing a complete picture of the supramolecular architecture. researchgate.netnih.gov The presence of the cyano group can significantly influence crystal packing compared to other functional groups due to its unique electronic and steric properties. mdpi.com

Advanced Applications of E Methyl 3 4 Cyanophenyl Acrylate in Materials Science

Polymerization and Copolymerization of (E)-Methyl 3-(4-cyanophenyl)acrylate

The polymerization and copolymerization of this compound are pivotal in harnessing its properties for advanced materials. The presence of the acrylate (B77674) group allows for versatile polymerization strategies, while the cyanophenyl moiety imparts unique thermal and optical characteristics to the resulting polymers.

Free Radical Polymerization Kinetics and Mechanism

Free radical polymerization is a common method for producing polymers from acrylate monomers. The kinetics of this process for this compound are expected to follow the classical model of initiation, propagation, and termination. The polymerization rate is influenced by factors such as monomer and initiator concentrations, and temperature.

The mechanism involves the generation of free radicals from an initiator, which then add to the double bond of the monomer, initiating the polymer chain. This chain grows through the sequential addition of monomer molecules. Termination of the growing polymer chains typically occurs through combination or disproportionation.

A key characteristic of the free-radical polymerization of many acrylate monomers is the occurrence of autoacceleration, also known as the gel effect. This phenomenon, marked by a significant increase in the polymerization rate and molecular weight at high conversions, is attributed to a decrease in the termination rate. As the viscosity of the polymerization medium increases, the diffusion of large polymer radicals to react with each other becomes restricted, while smaller monomer molecules can still diffuse to the propagating chain ends. This leads to a higher concentration of active radicals and an accelerated rate of polymerization.

Controlled Polymerization Techniques for Polythis compound

To achieve polymers with well-defined architectures, narrow molecular weight distributions, and controlled functionalities, controlled polymerization techniques are employed. For acrylates like this compound, methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly suitable.

These techniques introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the simultaneous growth of all polymer chains. This controlled process minimizes termination reactions, enabling the synthesis of polymers with predictable molecular weights and low polydispersity indices. The ability to control the polymerization in such a manner is crucial for the development of advanced materials where precise polymer structures are required. For instance, visible light-mediated controlled radical polymerization using an Iridium catalyst has been shown to be effective for a variety of acrylate monomers, yielding well-defined homopolymers and block copolymers. escholarship.org

Copolymerization with Other Acrylates and Methacrylates: Reactivity Ratios and Microstructure

Copolymerization of this compound with other vinyl monomers, such as methyl methacrylate (B99206) (MMA), is a valuable strategy for tailoring the properties of the final material. The microstructure of the resulting copolymer is determined by the reactivity ratios of the comonomers, which describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer.

In a study on the copolymerization of the structurally similar 4-cyanophenyl acrylate (CPA) with methyl methacrylate (MMA), the monomer reactivity ratios were determined using various linearization methods. colab.ws The obtained values indicate how the monomers incorporate into the polymer chain.

| Linearization Method | r1 (CPA) | r2 (MMA) |

|---|---|---|

| Fineman–Ross | 0.535 | 0.632 |

| Kelen–Tudos | 0.422 | 0.665 |

| Extended Kelen–Tudos | 0.506 | 0.695 |

These reactivity ratios, being less than one, suggest that the copolymer will have a tendency towards a random distribution of monomer units. The specific values can be used to predict the copolymer composition for a given monomer feed ratio, which is essential for designing materials with desired properties.

Fabrication of this compound-based Polymers for Specific Applications

Polymers based on this compound can be fabricated into various forms depending on the intended application. The presence of the polar cyanophenyl group can lead to polymers with a high glass transition temperature and good thermal stability. colab.ws These properties make them suitable for applications requiring materials with high thermal resistance.

Furthermore, the cyanophenyl group is known to contribute to a high refractive index. Therefore, polymers and copolymers of this compound are promising candidates for optical applications, such as in the fabrication of lenses, optical films, and coatings. The ability to tune the refractive index by copolymerization with other monomers adds to their versatility in this field.

Development of Photoresponsive and Multifunctional Materials from this compound

The unique chemical structure of this compound, featuring a carbon-carbon double bond conjugated with a cyanophenyl ring, provides opportunities for the development of photoresponsive and multifunctional materials.

Photochromic Properties and Photoinduced Isomerization

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. In the case of this compound, the potential for photoinduced E/Z (trans/cis) isomerization around the acrylate double bond exists.

Upon irradiation with light of a suitable wavelength, the thermodynamically more stable E-isomer can be converted to the Z-isomer. This isomerization process would lead to a change in the molecular geometry and, consequently, in the physical and chemical properties of the material, including its absorption spectrum. This reversible process is the basis for its potential photochromic behavior. The cyanophenyl group can influence the electronic transitions of the molecule, potentially affecting the wavelengths required for isomerization and the stability of the isomers. The development of photoresponsive materials based on this monomer could lead to applications in optical data storage, smart windows, and photoswitches.

Photorefractive and Photoconductive Applications of this compound Polymers

Research in the broader field of photorefractive polymers has established that materials containing a photoconducting polymer, a sensitizer (B1316253), a trapping agent, and a nonlinear optical chromophore are necessary for observing the photorefractive effect. In this context, polymers of this compound can act as the host matrix containing the nonlinear optical chromophore. The cyanophenyl moiety provides a significant second-order nonlinear optical response, which is essential for the Pockels effect that modulates the refractive index.

The photoconductivity in such polymer systems is often facilitated by the transport of charge carriers (holes or electrons) through the polymer backbone or side chains. While the acrylate backbone itself is not inherently conductive, the presence of the aromatic cyanophenyl groups can facilitate charge transport through π-π stacking interactions between adjacent chromophores. To enhance photoconductivity, these polymers are often doped with sensitizers that generate charge carriers upon illumination and plasticizers to lower the glass transition temperature, allowing for the alignment of the chromophores in an electric field.

A typical photorefractive composite system incorporating a polyacrylate with cyanophenyl side groups would be composed of the polymer, a sensitizer like (2,4,7-trinitro-9-fluorenylidene)malononitrile (TNFDM), a plasticizer, and a charge transport agent. The performance of such a composite is evaluated by its two-beam coupling gain and diffraction efficiency.

| Component | Function | Example Material |

| Polymer Matrix | Provides structural integrity and hosts the NLO chromophore | Poly(this compound) |

| NLO Chromophore | Provides the electro-optic effect | This compound moiety |

| Sensitizer | Absorbs light and generates charge carriers | (2,4,7-trinitro-9-fluorenylidene)malononitrile (TNFDM) |

| Plasticizer | Lowers glass transition temperature for chromophore alignment | N-ethylcarbazole (ECZ) |

| Charge Transport Agent | Facilitates the movement of charge carriers | Poly(N-vinylcarbazole) (PVK) (can also act as polymer matrix) |

Optically Active and Chiroptical Polymeric Systems

The incorporation of this compound into polymeric systems opens up possibilities for creating optically active and chiroptical materials. While the monomer itself is achiral, chirality can be introduced into the polymer system through several strategies. One common approach is to copolymerize the monomer with a chiral comonomer. The presence of chiral side chains can induce a helical conformation in the polymer backbone, leading to chiroptical properties such as circular dichroism (CD) and optical rotation.

The cyanophenyl group, with its strong dipole moment and polarizability, can enhance the chiroptical response. The interaction between these chromophores along a helical polymer chain can lead to strong exciton (B1674681) coupling, resulting in intense CD signals. The wavelength and intensity of these signals are sensitive to the helical conformation of the polymer, which can often be influenced by external stimuli such as solvent polarity and temperature.

Another approach to induce chiroptical properties is through post-polymerization modification with chiral molecules or by forming supramolecular complexes with chiral guests. The ordered arrangement of the cyanophenyl chromophores in these chiral superstructures can result in significant optical activity.

The potential applications for such chiroptical polymers include chiral sensors, circularly polarized light emitters, and materials for asymmetric catalysis. The tunability of the chiroptical properties through chemical modification or external stimuli makes these materials particularly interesting for the development of smart, responsive systems.

Integration of this compound into Organic Electronic and Optoelectronic Devices

Polymers based on this compound possess properties that make them suitable for integration into various organic electronic and optoelectronic devices. The electron-withdrawing nature of the cyanophenyl group can influence the electronic properties of the polymer, such as its electron affinity and charge transport characteristics.

In the context of organic light-emitting diodes (OLEDs), polymers containing cyanophenyl groups can be utilized as host materials for emissive dopants or as electron-transporting layers. The high polarity of the cyano group can help in balancing charge injection and transport, which is crucial for achieving high efficiency in OLEDs. Furthermore, the wide bandgap of acrylate-based polymers can allow for the emission of light across the visible spectrum by incorporating appropriate guest emitters.

For organic field-effect transistors (OFETs), the semiconducting properties of polymers are paramount. While polyacrylates are typically insulating, the incorporation of the π-conjugated cyanophenyl side groups can introduce semiconducting behavior. The charge carrier mobility in such polymers would depend on the degree of intermolecular order and the efficiency of π-π stacking between the cyanophenyl units. While likely not suitable for high-performance transistors on their own, they could be used as dielectric layers or in blends with other organic semiconductors.

In the realm of organic photovoltaics (OPVs), the electronic properties of the polymer are critical. The electron-accepting nature of the cyanophenyl group suggests that polymers derived from this compound could potentially function as acceptor materials when blended with a suitable polymer donor. The performance of such a device would be contingent on factors like the energy level alignment with the donor, the morphology of the blend, and the charge transport properties of the polymer.

| Device Type | Potential Role of Poly(this compound) | Key Properties |

| Organic Light-Emitting Diodes (OLEDs) | Host Material, Electron-Transport Layer | High Electron Affinity, Wide Bandgap, Good Film-Forming Properties |

| Organic Field-Effect Transistors (OFETs) | Dielectric Layer, Component in Semiconductor Blend | High Dielectric Constant, Controlled Morphology |

| Organic Photovoltaics (OPVs) | Acceptor Material in Bulk Heterojunction | Electron-Accepting Nature, Appropriate LUMO Level, Good Miscibility with Donor |

Further research and device fabrication are necessary to fully realize the potential of this compound-based polymers in these advanced applications.

Exploration of E Methyl 3 4 Cyanophenyl Acrylate in Medicinal and Biological Chemistry

Biological Evaluation Methodologies for (E)-Methyl 3-(4-cyanophenyl)acrylate and its Derivatives

The biological potential of this compound and its analogues is assessed through a variety of established scientific methods. These methodologies are crucial for determining their therapeutic promise and understanding their mechanisms of action at a cellular and molecular level.

In Vitro Cell-Based Assays for Antiproliferative Activity

The antiproliferative activity of this compound derivatives is primarily evaluated using in vitro cell-based assays that measure the ability of these compounds to inhibit the growth of cancer cells. A standard method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govsemanticscholar.org This colorimetric assay assesses cell viability by measuring the metabolic activity of cells. mdpi.com In this test, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which is measured spectrophotometrically. A decrease in the amount of formazan produced corresponds to a reduction in cell viability, indicating the cytotoxic or cytostatic effects of the tested compound.

These assays are conducted on various human cancer cell lines to determine the compound's spectrum of activity. Commonly used cell lines for screening acrylate (B77674) derivatives include those from breast carcinomas, such as MCF-7 and MDA-MB-231. nih.govresearchgate.net The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. researchgate.netrsc.org For instance, studies on related acrylate esters have identified compounds with potent cytotoxic activity against MCF-7 cells, with IC50 values in the low micromolar range. researchgate.netrsc.org

To further understand the mechanism of antiproliferative activity, cell cycle analysis is often performed. researchgate.netacs.org This is commonly done using flow cytometry, where cancer cells are treated with the compound of interest, stained with a fluorescent DNA-binding dye, and then analyzed to determine the proportion of cells in different phases of the cell cycle (G1, S, and G2/M). acs.org Some acrylate derivatives have been shown to arrest cancer cells in the G2/M phase, suggesting an interference with microtubule formation or other processes essential for mitosis. researchgate.netacs.org

Enzymatic Activity Modulation Studies (e.g., NNMT Inhibition)

This compound and its analogues are also investigated for their potential to modulate the activity of specific enzymes implicated in disease. A notable target is Nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme that has been linked to various diseases, including cancer and metabolic disorders. nih.govnih.gov NNMT catalyzes the methylation of nicotinamide and other pyridine-containing compounds. nih.govresearchgate.net

The evaluation of NNMT inhibition is typically conducted through in vitro enzymatic assays. nih.gov These assays measure the activity of NNMT in the presence of varying concentrations of the inhibitor. The development of small-molecule NNMT inhibitors has led to the identification of key structural features required for potent inhibition. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted on various scaffolds, including quinolinium and isoquinolinium analogues, to understand the molecular interactions between the inhibitors and the enzyme's active site. nih.govresearchgate.net

Researchers have developed bisubstrate inhibitors that mimic both the nicotinamide substrate and the S-adenosyl-l-methionine (SAM) cofactor of NNMT. researchgate.netchemrxiv.orgrsc.org These inhibitors often feature an aromatic group to mimic the nicotinamide moiety. nih.gov The cyanophenyl group of this compound could potentially serve as a nicotinamide mimic, making its derivatives interesting candidates for NNMT inhibition studies. The potency of these inhibitors is quantified by their IC50 values, with some bisubstrate inhibitors exhibiting activity in the nanomolar range. nih.gov

General Antibacterial and Antioxidant Activity Assessments

The broader biological profile of this compound and its derivatives is also explored through assessments of their antibacterial and antioxidant activities.

Antibacterial activity is commonly evaluated using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria. ui.ac.idcabidigitallibrary.org This panel often includes both Gram-positive strains (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli). ui.ac.idmdpi.com Studies on methyl cinnamate (B1238496) and its derivatives have shown that these compounds can exhibit significant antibacterial activity, with some derivatives demonstrating potent effects against all tested bacterial strains. ui.ac.idnih.gov

Antioxidant activity is assessed using various in vitro assays that measure the compound's ability to scavenge free radicals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com In these assays, the ability of a compound to reduce the stable free radical is measured spectrophotometrically, and the results are often expressed as the IC50 value, representing the concentration of the compound that scavenges 50% of the free radicals. Cinnamic acid and its derivatives have been reported to possess antioxidant properties. mdpi.com

Structure-Activity Relationship (SAR) Investigations of this compound Analogues

Understanding the relationship between the chemical structure of this compound analogues and their biological activity is crucial for the design of more potent and selective therapeutic agents.

Impact of Substituent Modifications on Biological Profiles

The biological activity of this compound analogues can be significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the acrylate moiety. nih.govmdpi.com

In the context of antiproliferative activity, SAR studies on related acrylate and chalcone (B49325) derivatives have shown that the presence of certain functional groups on the phenyl ring can enhance cytotoxicity. nih.govmdpi.com For example, in a series of 3-(4-chlorophenyl)acrylate derivatives, the presence of a carboxylate or methylate moiety was found to be important for anticancer activity against MDA-MB-231 cells. nih.govacs.org Furthermore, the substitution pattern on the phenyl ring plays a critical role, with different positional isomers exhibiting varying levels of activity. semanticscholar.org The electron-withdrawing nature of the cyano group in this compound is a key feature that can be modulated to optimize activity.

For NNMT inhibition, SAR studies have revealed that electron-deficient aromatic groups can effectively mimic the nicotinamide moiety. nih.gov Modifications to the phenyl ring of nicotinamide analogues have a profound impact on their inhibitory potency. nih.gov For instance, in a series of alkene-linked bisubstrate mimics, compounds with electron-withdrawing substituents on the aromatic ring showed varied in vitro activity against NNMT. nih.gov The position of the substituent (ortho, meta, or para) also plays a crucial role in determining the inhibitory activity. nih.gov

The following table summarizes the impact of substituent modifications on the antiproliferative activity of some acrylate derivatives against the MCF-7 breast cancer cell line, as an illustrative example of SAR studies in this class of compounds.

| Compound | Substituent on Phenyl Ring | IC50 (μM) against MCF-7 |

|---|---|---|

| Methyl acrylate derivative 1 | 4-OCH3 | 5.21 ± 0.23 |

| Methyl acrylate derivative 2 | 3,4,5-triOCH3 | 2.57 ± 0.16 |

| Methyl acrylate derivative 3 | 4-Cl | 4.06 ± 0.19 (MDA-MB-231) |

| Acrylic acid derivative 4 | 4-Cl | 3.24 ± 0.13 (MDA-MB-231) |

Data in the table is illustrative and derived from studies on related acrylate derivatives. nih.govresearchgate.net

Stereochemical Influence on Biological Efficacy

The stereochemistry of the acrylate double bond in this compound analogues, specifically the E/Z isomerism, can have a significant impact on their biological activity. nih.govnih.govresearchgate.net The E configuration (trans) is often found to be more stable and can lead to different biological activities compared to the Z configuration (cis).

For instance, in the case of resveratrol (B1683913), a stilbene (B7821643) with a similar structural motif, the E and Z isomers exhibit different antiproliferative activities against various cancer cell lines. nih.gov While E-resveratrol was more active than Z-resveratrol in some cases, certain methylated Z-isomers of resveratrol displayed higher activity than their corresponding E-isomers. nih.gov This highlights that the influence of stereochemistry is dependent on the specific molecular structure and the biological target.

The different spatial arrangement of substituents in E and Z isomers can lead to altered binding affinities to target proteins. bsu.edu.az The more planar conformation of one isomer might allow for a more effective interaction with a binding site, leading to enhanced biological activity. bsu.edu.az Therefore, the synthesis and biological evaluation of both the E and Z isomers of this compound derivatives are essential to fully explore their therapeutic potential and to establish a comprehensive structure-activity relationship.

Mechanistic Understanding of Biological Interactions at the Molecular Level

The biological activity of this compound and related compounds has been elucidated through various computational and experimental techniques. These studies provide a molecular-level understanding of how this class of compounds interacts with cellular components, primarily focusing on their potential as anticancer agents. The key mechanisms involve direct binding to protein targets, identification of affected cellular pathways, and interactions with biological macromolecules.

Molecular Docking Studies for Target Protein Binding

Molecular docking simulations have been instrumental in identifying and characterizing the binding of acrylate derivatives to their protein targets. For compounds structurally related to this compound, a primary target identified through these computational studies is β-tubulin. researchgate.net

Docking studies on a variety of acrylic acid and acrylate ester derivatives have consistently shown their ability to bind to the colchicine-binding site of β-tubulin. researchgate.netmdpi.com This binding is crucial for their biological activity. For instance, in a study of 3-(4-chlorophenyl)acrylic acids and their ester derivatives, molecular modeling was performed to understand the interaction with the colchicine-binding region on tubulin. researchgate.net The insights from such studies help to explain the observed cytotoxic effects and the ability of these compounds to inhibit tubulin polymerization. researchgate.net

The interactions within the colchicine-binding site are typically characterized by a combination of hydrophobic and hydrogen bonding interactions. The specific amino acid residues involved in these interactions can be identified through docking simulations, providing a detailed picture of the binding mode. For example, docking studies of certain anticancer agents targeting tubulin have revealed hydrogen bond formation between the ligand and residues such as Cys241. mdpi.com While direct docking studies on this compound are not extensively reported in the provided context, the behavior of structurally similar acrylate derivatives strongly suggests a similar binding mechanism within the colchicine (B1669291) site of tubulin.

Table 1: Molecular Docking Parameters for Acrylate Derivatives Targeting Tubulin Note: This table is a representative example based on findings for related acrylate compounds and may not represent direct data for this compound.

| Compound Type | Target Protein | Binding Site | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) |

| 3-Aryl-acrylate Derivatives | β-Tubulin | Colchicine-binding site | Cys241, Leu255, Ala316 | -7.5 kcal/mol |

Identification of Cellular Targets and Pathways

The primary cellular target identified for acrylate derivatives with anticancer properties is the microtubule network. nih.gov Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, maintenance of cell shape, and intracellular transport. nih.govnih.gov By binding to tubulin, compounds like this compound can disrupt microtubule dynamics, leading to the inhibition of cancer cell proliferation. nih.gov

The inhibition of tubulin polymerization is a key event that triggers a cascade of downstream cellular effects. nih.gov Disruption of the mitotic spindle, which is composed of microtubules, leads to an arrest of the cell cycle in the G2/M phase. researchgate.netnih.gov This cell cycle arrest prevents cancer cells from completing mitosis and proliferating. Prolonged arrest at this stage can ultimately lead to the induction of apoptosis, or programmed cell death. researchgate.netnih.gov

Studies on related acrylate derivatives have confirmed these mechanistic pathways. For example, certain acrylic acid compounds have been shown to cause significant cell cycle arrest at the G2/M phase and induce cellular death. researchgate.net Furthermore, some methyl acrylate esters have been observed to arrest MCF-7 breast cancer cells at the G2/M phase and increase the expression of pro-apoptotic proteins like p53 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net These findings highlight the key cellular pathways affected by this class of compounds.

Table 2: Cellular Targets and Affected Pathways of Acrylate Derivatives Note: This table is a representative example based on findings for related acrylate compounds and may not represent direct data for this compound.

| Primary Cellular Target | Key Affected Pathway | Downstream Cellular Effects |

| β-Tubulin | Microtubule Polymerization | Inhibition of mitotic spindle formation |

| Microtubule Network | Cell Cycle Progression | Arrest at G2/M phase |

| Mitotic Spindle | Apoptosis | Induction of programmed cell death |

Interaction with Biological Macromolecules and Biomimetic Systems

The primary biological macromolecule that this compound and its analogs interact with is tubulin. The interaction leads to the inhibition of tubulin polymerization, a process that can be monitored in vitro. nih.gov For instance, a study on a specific acrylic acid derivative demonstrated an 80.07% inhibition of β-tubulin polymerization. researchgate.net This direct interaction with a key protein component of the cytoskeleton is the foundation of the compound's biological activity.

Beyond tubulin, the interaction of small molecules with other biological macromolecules, such as serum albumins, can be important for their pharmacokinetic properties. While specific studies on the interaction of this compound with serum albumin are not detailed in the provided search results, research on related polymers like poly(methyl methacrylate) (PMMA) indicates that interactions with proteins such as bovine serum albumin (BSA) can occur. nih.govresearchgate.net These interactions can be influenced by factors like surface chemistry and the presence of external fields. nih.gov The binding of small molecules to serum albumins can affect their distribution and availability in the body.

There is currently a lack of specific research in the provided results detailing the interaction of this compound with biomimetic systems, such as artificial cell membranes. Such studies would be valuable for understanding the compound's permeability and potential for passive diffusion across cellular barriers.

Table 3: Summary of Interactions with Biological Macromolecules Note: This table is a representative example based on findings for related acrylate compounds and may not represent direct data for this compound.

| Biological Macromolecule | Type of Interaction | Consequence of Interaction |

| β-Tubulin | Direct binding to colchicine site | Inhibition of polymerization |

| Serum Albumin | Interaction not specifically studied for this compound | Potential for binding and transport (inferred from related polymers) |

Future Research Directions and Translational Perspectives for E Methyl 3 4 Cyanophenyl Acrylate

Advanced Synthetic Strategies for Complex Architectures

Future synthetic research on (E)-Methyl 3-(4-cyanophenyl)acrylate is anticipated to move beyond its basic synthesis and focus on its incorporation into more complex molecular architectures. This will likely involve its use as a versatile building block for the creation of novel polymers and intricate organic nanostructures.

One promising direction is the exploration of copolymerization reactions. For instance, the copolymerization of the related monomer, 4-cyanophenyl acrylate (B77674), with methyl methacrylate (B99206) has been investigated, suggesting that this compound could be similarly employed to create copolymers with tailored properties. researchgate.net Research in this area would likely focus on controlling the monomer reactivity ratios to fine-tune the thermal and mechanical properties of the resulting polymers.

Furthermore, the synthesis of derivatives with extended conjugation or appended functional groups could lead to materials with unique optoelectronic properties. The core structure of this compound, resembling a donor-π-acceptor (D–π–A) system, makes it an attractive candidate for the construction of one-, two-, or three-dimensional organic nanostructures. nih.gov Advanced synthetic techniques such as controlled radical polymerization and click chemistry could be employed to build well-defined architectures incorporating this moiety.

| Synthetic Strategy | Potential Outcome | Relevant Research Area |

| Copolymerization | Polymers with tunable thermal and mechanical properties | Materials Science |

| Functional Group Incorporation | Materials with novel optoelectronic properties | Organic Electronics |

| Controlled Polymerization | Well-defined macromolecular architectures | Polymer Chemistry |

Multi-Scale Computational Modeling for Predictive Science

Computational modeling is poised to play a pivotal role in accelerating the discovery and optimization of materials and molecules based on this compound. Multi-scale modeling approaches, ranging from quantum mechanical calculations to coarse-grained simulations, will be instrumental in predicting the properties and behavior of this compound and its derivatives.

Density Functional Theory (DFT) studies, for example, can provide valuable insights into the electronic structure, molecular orbitals, and reactivity of this compound. Such computational analyses have been successfully applied to similar cyanoacrylate derivatives to understand their supramolecular assembly and non-covalent interactions. researchgate.net These theoretical predictions can guide the rational design of new molecules with desired electronic and optical properties.

At a larger scale, molecular dynamics simulations could be used to predict the morphology and bulk properties of polymers and other materials incorporating the this compound unit. This predictive capability can significantly reduce the experimental effort required for materials development by allowing for in silico screening of potential candidates.

Novel Material Applications in Emerging Technologies

The inherent properties of this compound, particularly its conjugated system and the presence of a polar cyano group, suggest its potential for use in a variety of emerging technologies.

One key area of exploration is in the field of organic electronics. The D–π–A nature of similar molecules suggests that materials derived from this compound could exhibit interesting charge-transfer properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov Future research will likely focus on synthesizing and characterizing thin films of polymers or small molecules containing this moiety to evaluate their performance in such devices.

Additionally, the cyano group's ability to participate in strong dipole-dipole interactions could be exploited in the design of materials with high dielectric constants or piezoelectric properties. Research into the crystal packing and supramolecular organization of this compound derivatives will be crucial in realizing these applications. researchgate.net

Development of Advanced Biological Probes and Lead Compounds